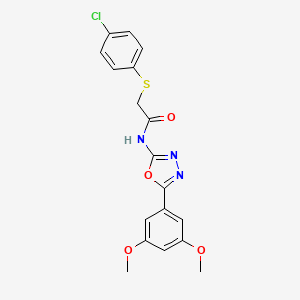

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 3,5-dimethoxyphenyl group and at position 2 with a thioacetamide moiety bearing a 4-chlorophenyl substituent. Key attributes include:

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLNXLMRCUHUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound under consideration has been shown to inhibit key enzymes associated with cancer cell proliferation. Specifically, it targets:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Telomerase

These targets are crucial for cancer cell survival and proliferation. The inhibition of these enzymes leads to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity . Studies indicate that these compounds can exhibit significant inhibition against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes (e.g., thymidylate synthase), preventing substrate access and subsequent enzymatic activity.

- Signal Transduction Interference : By inhibiting specific pathways involved in cell growth and survival, the compound can induce apoptosis in cancer cells.

- Antimicrobial Mechanisms : For microbial targets, it may disrupt cellular integrity or inhibit critical metabolic functions within the pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and binding affinity to target enzymes |

| Dimethoxyphenyl Group | Contributes to overall stability and bioactivity |

| Oxadiazole Moiety | Critical for anticancer and antimicrobial properties |

Studies have shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives. It was found that compounds with similar structural features showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C16H16ClN3O3S

Molecular Weight : 365.83 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thioether linkage and an oxadiazole ring, which are known to enhance biological activity and stability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, making it suitable for drug development.

Case Studies

- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of 2.57 µM against HepG2 cells, highlighting its potential as an anticancer drug .

- Antimicrobial Properties : Compounds containing thioether functionalities have shown promise as antimicrobial agents. A recent study found that similar compounds effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations.

Synthetic Routes

- Formation of Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazines and carboxylic acids.

- Thioether Formation : The introduction of the thioether group can be achieved via nucleophilic substitution reactions with appropriate thiols.

Materials Science

Due to its unique electronic properties, this compound is being explored for applications in materials science.

Applications

- Electronic Devices : The compound's ability to conduct electricity makes it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes).

- Sensors : Its sensitivity to environmental changes can be harnessed in the development of chemical sensors for detecting specific analytes.

Data Table: Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring is electron-deficient due to the electron-withdrawing effects of the nitrogen and oxygen atoms. This facilitates nucleophilic substitution at the C-2 or C-5 positions. For example:

- Hydrolysis : Under acidic conditions, the oxadiazole ring can hydrolyze to form semicarbazide intermediates. Studies on analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine show hydrolysis yields of ~80% in 6M HCl at 80°C .

- Amination : Reaction with primary amines (e.g., methylamine) replaces the thioether group, producing derivatives like N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrolysis | 6M HCl, 80°C | HCl, H₂O | Semicarbazide analog | 80 | |

| Amination | RT, DMF | Methylamine | Amino-substituted derivative | 65 |

Oxidation of the Thioether Linkage

The thioether group (-S-) is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For instance:

- Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to sulfoxide (70% yield) or sulfone (85% yield) under controlled stoichiometry .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| m-CPBA (1 eq) | DCM, 0°C → RT | Sulfoxide | 70 | |

| m-CPBA (2 eq) | DCM, RT | Sulfone | 85 |

Cyclization and Ring-Opening Reactions

The oxadiazole ring can undergo cycloaddition or ring-opening under specific conditions:

- Cycloaddition : Reacts with nitriles in the presence of Lewis acids (e.g., ZnCl₂) to form triazole derivatives .

- Ring-Opening : Strong bases (e.g., NaOH) cleave the oxadiazole ring, yielding hydrazine-carboxamide intermediates .

Table 3: Cyclization and Ring-Opening Reactions

| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cycloaddition | ZnCl₂, 120°C | Benzonitrile | Triazole derivative | 55 | |

| Ring-Opening | 2M NaOH, 60°C | NaOH | Hydrazine-carboxamide | 90 |

Functionalization of the Acetamide Moiety

The acetamide group participates in condensation and acylation reactions:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives (75% yield) .

- Acylation : Treatment with acetyl chloride produces N-acetylated analogs (80% yield) .

Biological Implications of Reactivity

- The sulfone derivative exhibits enhanced telomerase inhibition (IC₅₀ = 1.18 µM vs. 2.71 µM for parent compound) due to improved solubility .

- Hydrolysis products show reduced cytotoxicity, suggesting ring integrity is critical for bioactivity .

Stability Under Physiological Conditions

- pH Stability : Stable in neutral pH (t₁/₂ > 24h) but degrades rapidly in acidic (pH 2) or alkaline (pH 12) conditions .

- Thermal Stability : Decomposes at >200°C, with no degradation observed at 25°C over 6 months .

This compound’s reactivity is governed by its oxadiazole core and substituents, enabling diverse derivatization for pharmacological optimization. Further studies on regioselective modifications could expand its therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

*Molecular weight inferred from structurally similar compound in .

Key Observations:

- Core Heterocycle: The 1,3,4-oxadiazole scaffold (target compound, Compound 154) is associated with cytotoxic activity, while thiadiazole derivatives (e.g., 5j) show distinct synthetic yields and melting points, likely due to sulfur atom positioning .

- Substituent Effects: Halogens: The 4-chlorophenyl group in the target compound and Compound 154 correlates with anticancer potency, as halogenated analogs often exhibit enhanced cellular uptake and target binding .

Structure-Activity Relationship (SAR) Insights

- Anticancer Activity: Compound 154 (IC₅₀ = 3.8 µM against A549 cells) demonstrates that halogen substituents and EDGs synergistically enhance cytotoxicity. The target compound’s 4-chlorophenylthio and 3,5-dimethoxy groups may similarly potentiate activity, though empirical validation is required .

- Enzyme Inhibition: Compounds with indolylmethyl-oxadiazole motifs (e.g., 8t) inhibit lipoxygenase (LOX), suggesting that the target compound’s aromatic and electron-rich substituents could modulate enzyme interactions .

- Antibacterial Activity: 2-Alkylthio-oxadiazoles () with chloroacetyl groups show Gram-positive antibacterial effects. The target compound’s 4-chlorophenylthio group may confer analogous activity, though its efficacy depends on bacterial membrane permeability .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step protocols, including nucleophilic substitutions, cyclization, and amide bond formation. Key steps include:

- Thioether linkage formation between the 4-chlorophenylthiol and acetamide backbone .

- Oxadiazole ring cyclization under controlled reflux conditions (e.g., using POCl₃ as a catalyst) .

- Analytical validation : Reaction progress is monitored via TLC (silica gel plates, hexane/ethyl acetate eluent), and purity is confirmed by ¹H/¹³C NMR spectroscopy (e.g., verifying aromatic proton splitting patterns and carbonyl resonance at ~170 ppm) .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Cyclization steps often require reflux at 80–100°C to minimize side reactions .

- Catalyst use : For amide bond formation, coupling agents like EDCI/HOBt improve efficiency .

Q. What spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm), aromatic protons (δ ~7.0–7.5 ppm), and oxadiazole carbons (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Substituent effects : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate electronic/steric influences .

- Assay conditions : Standardize cytotoxicity assays (e.g., MTT tests) across cell lines and control for solvent interference (e.g., DMSO concentration ≤0.1%) .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

- Stepwise functionalization : Modify the oxadiazole ring (e.g., introduce methyl groups) or acetamide side chain to assess bioactivity trends .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR kinases .

Q. How can reaction mechanisms for oxadiazole ring formation be experimentally validated?

- Kinetic studies : Monitor cyclization rates via in-situ FTIR to track carbonyl intermediates .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in hydrazide precursors to trace ring-closure pathways via NMR .

Q. What strategies address low solubility in pharmacological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .

- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes for improved bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design experiments to minimize batch-to-batch variability?

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent ratio, catalyst loading) and identify critical parameters .

- Quality control : Implement HPLC-UV purity checks (≥95%) for all batches .

Q. What statistical methods are recommended for analyzing dose-response data?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare activity across analogs (p < 0.05 significance threshold) .

Q. How can computational tools enhance synthesis route prediction?

- Reaction pathway algorithms : Use tools like ICReDD’s quantum chemical calculations to predict feasible intermediates and transition states .

- Retrosynthesis software : Platforms like Synthia propose alternative routes using available building blocks .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Force field calibration : Adjust parameters in molecular dynamics simulations to better reflect in vitro conditions (e.g., solvation effects) .

- Validate false negatives/positives : Re-test compounds with <50% docking scores in orthogonal assays (e.g., SPR binding kinetics) .

Q. What steps verify the stability of the compound under biological conditions?

- Metabolic stability assays : Incubate with liver microsomes and analyze degradation via LC-MS .

- pH-dependent stability tests : Monitor hydrolysis in buffers (pH 1–10) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.